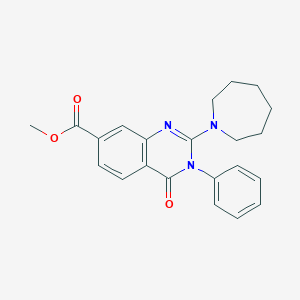![molecular formula C17H11N5O2 B6584235 1-phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1189910-55-1](/img/structure/B6584235.png)
1-phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, commonly known as PPDO, is a synthetic organic compound that is used in a variety of scientific applications. PPDO is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a member of the pyridazinone family of compounds. PPDO has been studied extensively for its potential applications in a range of fields, including biochemistry, physiology, and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
EGFR Kinase Inhibition: Research has explored the inhibitory effects of this compound on epidermal growth factor receptor (EGFR) kinases. EGFR plays a crucial role in cell signaling pathways and is implicated in cancer progression. Investigating its potential as an EGFR inhibitor could lead to novel anticancer drug candidates .
Antimicrobial Activity
Bacterial Strains: The compound has demonstrated activity against bacterial strains:
Fungal Strains:Heterocyclic Chemistry
1,3,4-Oxadiazole Derivatives: The compound contains an oxadiazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms. Oxadiazoles have diverse applications in medicinal chemistry, materials science, and agrochemicals .
Antiproliferative Activity
Cancer Cell Lines: In vitro studies evaluated its antiproliferative effects against National Cancer Institute (NCI)-60 cancer cell lines. Further investigation into its mechanism of action and potential as an anticancer agent is warranted .
Rare and Unique Chemicals
Sigma-Aldrich Collection: Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals for early discovery researchers. Researchers should confirm its identity and purity, as analytical data may not be available .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to affect various pathways involved in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, potentially leading to therapeutic effects .
properties
IUPAC Name |
1-phenyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2/c23-14-8-11-22(13-4-2-1-3-5-13)20-15(14)17-19-16(21-24-17)12-6-9-18-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXWKPIKDDCEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B6584158.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B6584159.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6584164.png)
![5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B6584170.png)
![N-[(2,4-difluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6584179.png)
![1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B6584185.png)
![3-(3-fluorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6584190.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6584199.png)
![4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6584204.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6584220.png)
![2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6584222.png)
![2-[2-(4-fluorophenoxy)ethyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6584226.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B6584240.png)
